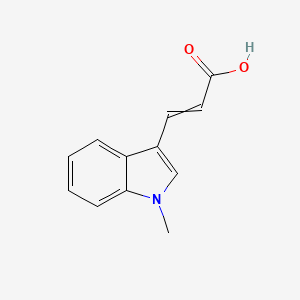
1-(2-Phenylethyl)-1,2-dihydropyridin-2-one
Descripción general
Descripción
1-(2-Phenylethyl)-1,2-dihydropyridin-2-one, also known as 2-phenylethyl pyridin-2-one, is a heterocyclic compound belonging to the pyridinone class. It is an important synthetic intermediate used in the production of pharmaceuticals, agrochemicals, and other organic compounds. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are discussed in
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
1,4-Dihydropyridines, which are closely related to 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one, play a significant role in synthetic organic chemistry and drug development due to their presence in biological applications. These compounds serve as a main skeleton in many drugs and as starting material in synthetic organic chemistry. Recent methodologies for their synthesis, primarily through multi-component reactions such as the Hantzsch Condensation reaction, have been explored to prepare bioactive 1,4-dihydropyridines efficiently and environmentally friendly ways. This approach opens avenues for preparing more biologically active compounds by comparing their SAR (Structure-Activity Relationship) activity, indicating the potential for future drug development and synthesis of complex organic compounds (Sohal, 2021).
Chemical Diversity and Bioactivity
2-(2-Phenylethyl)chromone derivatives, similar in structural motif to 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one, are key components in agarwood and exhibit a wide range of biological properties such as antioxidant, antimicrobial, neuroprotective, anti-inflammatory, and acetylcholinesterase inhibitory activities. The structural diversity of these compounds contributes to their diverse bioactivity, underscoring the importance of understanding chemical specificity, diversity, and structure-activity relationships. This knowledge is crucial for the quality control of agarwood and highlights the potential of these compounds in developing new therapeutic agents (Yu et al., 2022).
Optoelectronic Materials
The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems, including those structurally related to 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one, has shown great value in creating novel optoelectronic materials. These materials are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their electroluminescent properties. The development of aryl(hetaryl)substituted quinazolines with π-extended conjugated systems has led to materials suitable for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This indicates the potential for future applications in optoelectronics and highlights the importance of such compounds in advancing technology (Lipunova et al., 2018).
Propiedades
IUPAC Name |
1-(2-phenylethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-13-8-4-5-10-14(13)11-9-12-6-2-1-3-7-12/h1-8,10H,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHQLHNISFFNNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304822 | |
| Record name | NSC167484 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethyl)-1,2-dihydropyridin-2-one | |
CAS RN |
18065-78-6 | |
| Record name | NSC167484 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC167484 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-phenylethyl)-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Diethyl 2-[(2,5-dichloroanilino)methylene]malonate](/img/structure/B1346433.png)



![[({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid](/img/structure/B1346446.png)



